3-Chloro-4'-iodobenzophenone
Overview
Description
3-Chloro-4’-iodobenzophenone is an organic compound with the IUPAC name (3-chlorophenyl)(4-iodophenyl)methanone . It has a molecular weight of 342.56 g/mol . The compound is a cream-colored solid .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4’-iodobenzophenone consists of a carbonyl group attached to two aromatic rings, one of which has a chlorine atom and the other an iodine atom . Further analysis such as vibrational analysis can be carried out using both FT-IR and FT-Raman spectra .Physical And Chemical Properties Analysis
3-Chloro-4’-iodobenzophenone is a cream-colored solid . It has a molecular weight of 342.56 g/mol . The InChI code is 1S/C13H8ClIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H .Scientific Research Applications
-
Pharmaceutical Research
- Summary of Application : 3-Chloro-4’-iodobenzophenone has been studied for its potential role in drug development, particularly in the treatment of cancer and inflammatory diseases.
-
Agrochemical Research
- Summary of Application : A paper titled “Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients” mentions the use of similar compounds in the agrochemical industry . While 3-Chloro-4’-iodobenzophenone is not specifically mentioned, it’s possible that it could have similar applications.
-
Photoreduction Studies
- Summary of Application : At Oregon State University, an experiment was conducted to study the phosphorescence of 4-chloro-4’-iodobenzophenone (CIBP) at room temperature .
- Methods of Application : The experiment attempted to encase 4-chloro-4’-iodobenzophenone in polymethylmethacrylate to isolate individual molecules and study their phosphorescence .
- Results or Outcomes : The iodine of 4-chloro-4’-iodobenzophenone was found to break off under UV light, preventing effective polymerization .
-
Chemical Synthesis
-
Material Science
- Summary of Application : 3-Chloro-4’-iodobenzophenone could potentially be used in the field of material science, particularly in the development of new polymers .
- Methods of Application : In one experiment, an attempt was made to encase 4-chloro-4’-iodobenzophenone in polymethylmethacrylate, a type of polymer, in order to study the phosphorescence at room temperature by isolating individual molecules .
- Results or Outcomes : The iodine of 4-chloro-4’-iodobenzophenone was found to break off under UV light, preventing effective polymerization . This suggests that 3-Chloro-4’-iodobenzophenone could have potential applications in the development of new polymers that are resistant to UV light.
-
Chemical Industry
properties
IUPAC Name |
(3-chlorophenyl)-(4-iodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCIJVCHILXIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641505 | |
Record name | (3-Chlorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-iodobenzophenone | |
CAS RN |
890098-18-7 | |
Record name | (3-Chlorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.